![molecular formula C22H20N2O2S B2436548 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-18-3](/img/structure/B2436548.png)
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .
Mode of Action
The compound interacts with Cyt-bd by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce sufficient energy for survival .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in ATP production . This results in energy deprivation in the bacteria, affecting their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to energy deprivation . This makes the compound a potential candidate for the development of new antitubercular agents .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Preparation Methods
The synthesis of 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps. A common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This is typically achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,5-dimethylbenzyl group: This step involves the alkylation of the core structure using 2,5-dimethylbenzyl halides.
Attachment of the 4-methoxyphenyl group: This is usually done via a substitution reaction using 4-methoxyphenyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar compounds in the thienopyrimidinone class include:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular activity and share a similar core structure.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives also exhibit activity against Mycobacterium tuberculosis and target similar pathways.
The uniqueness of 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitutions, which enhance its activity and selectivity against Mycobacterium tuberculosis compared to other similar compounds .
Biological Activity
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidinone class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20N2O2S
- Molecular Weight : 376.5 g/mol
The compound features a thieno[3,2-d]pyrimidine core with specific substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidines can inhibit the growth of various pathogenic microorganisms. The mechanism of action often involves interference with essential cellular processes such as DNA replication or cell wall synthesis.
Table 1: Antimicrobial Activity of Thienopyrimidinone Derivatives
Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | C. albicans | 64 µg/mL |
Antiviral Activity
In addition to antibacterial properties, thienopyrimidinones have been explored for their antiviral potential. For example, certain derivatives have shown effectiveness against viral infections by inhibiting viral replication or entry into host cells.
Case Study: Antiviral Efficacy
A study published in MDPI demonstrated that specific thienopyrimidine derivatives exhibited promising antiviral activity against respiratory viruses. The compounds were tested in vitro and showed significant inhibition of viral replication at low concentrations.
The biological activity of this compound is believed to involve the inhibition of key enzymes or pathways in target organisms. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell death.
- Disruption of Viral Replication : In viral pathogens, it may interfere with the replication cycle by targeting viral proteins or host cell receptors.
Research Findings
Recent studies have highlighted the compound's potential in treating infections caused by resistant strains of bacteria and viruses. The following findings summarize key research outcomes:
- In Vitro Studies : Laboratory tests indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antimicrobial agents, it has demonstrated enhanced efficacy against resistant strains.
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, making it a candidate for further development.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-4-5-15(2)17(10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGKJIHPKAGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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